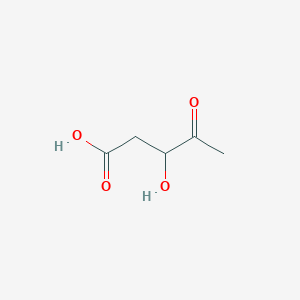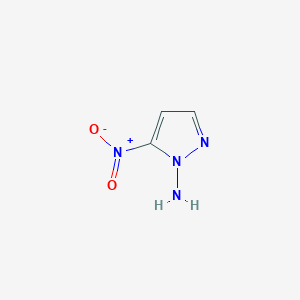
3-Hydroxy-4-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-4-oxopentanoic acid, also known as acetoacetic acid, is a ketone body that is produced in the liver during periods of fasting or low carbohydrate intake. It is an important intermediate in the metabolism of fatty acids and is used as an energy source by the body. In recent years, there has been growing interest in the potential therapeutic applications of acetoacetic acid, particularly in the field of neurological disorders.
Mécanisme D'action
The exact mechanism of action of 3-Hydroxy-4-oxopentanoic acid acid is not fully understood, but it is thought to involve the activation of certain signaling pathways in the brain. It has been shown to increase the production of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. It may also act as an antioxidant, reducing the damaging effects of free radicals in the brain.
Effets Biochimiques Et Physiologiques
Acetoacetic acid has a number of biochemical and physiological effects on the body. It is used as an energy source by the brain and other tissues during periods of fasting or low carbohydrate intake. It also plays a role in regulating blood sugar levels by stimulating the release of insulin from the pancreas. In addition, it has been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Hydroxy-4-oxopentanoic acid acid in lab experiments is that it is a naturally occurring compound that is produced by the body. This makes it relatively easy to obtain and work with. However, one limitation is that its effects may be influenced by other factors, such as diet and exercise, which can make it difficult to control for these variables in experiments.
Orientations Futures
There are a number of potential future directions for research on 3-Hydroxy-4-oxopentanoic acid acid. One area of interest is in the development of new treatments for neurological disorders, such as Alzheimer's disease and epilepsy. Another area of interest is in the use of 3-Hydroxy-4-oxopentanoic acid acid as a biomarker for metabolic disorders, such as diabetes and obesity. Additionally, there is ongoing research into the role of 3-Hydroxy-4-oxopentanoic acid acid in cancer metabolism and the potential for targeting this pathway in cancer therapy.
Méthodes De Synthèse
Acetoacetic acid can be synthesized by the condensation of two molecules of acetyl-CoA, which are produced during the breakdown of fatty acids. This reaction is catalyzed by the enzyme thiolase, which is present in the mitochondria of liver cells. The resulting acetoacetyl-CoA is then cleaved by the enzyme CoA-transferase, releasing 3-Hydroxy-4-oxopentanoic acid acid and CoA.
Applications De Recherche Scientifique
Acetoacetic acid has been the subject of numerous studies investigating its potential therapeutic applications. One area of interest is in the treatment of neurological disorders, such as Alzheimer's disease and epilepsy. It has been shown to have neuroprotective effects, protecting neurons from oxidative stress and reducing inflammation in the brain.
Propriétés
Numéro CAS |
142896-51-3 |
|---|---|
Nom du produit |
3-Hydroxy-4-oxopentanoic acid |
Formule moléculaire |
C5H8O4 |
Poids moléculaire |
132.11 g/mol |
Nom IUPAC |
3-hydroxy-4-oxopentanoic acid |
InChI |
InChI=1S/C5H8O4/c1-3(6)4(7)2-5(8)9/h4,7H,2H2,1H3,(H,8,9) |
Clé InChI |
IQZHXDCQZNRIRW-UHFFFAOYSA-N |
SMILES |
CC(=O)C(CC(=O)O)O |
SMILES canonique |
CC(=O)C(CC(=O)O)O |
Synonymes |
Pentanoic acid, 3-hydroxy-4-oxo- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[3,3-Bis(diethoxyphosphoryl)propoxy]oxane](/img/structure/B121533.png)
![tert-Butyl 5-azaspiro[2.4]heptan-1-ylcarbamate](/img/structure/B121537.png)

![N-[2-(5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-5-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B121540.png)
![Ethyl 1,5-dithiaspiro[5.5]undecane-9-carboxylate](/img/structure/B121541.png)




![3-[(4-Chlorophenyl)methyl]azetidine](/img/structure/B121559.png)
![3-[[2-(Trifluoromethyl)phenyl]methyl]azetidine](/img/structure/B121561.png)
![3-[(3-Chloro-5-ethoxy-4-methoxyphenyl)methyl]azetidine](/img/structure/B121563.png)
![3-[(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]azetidine](/img/structure/B121565.png)